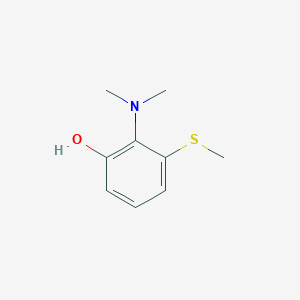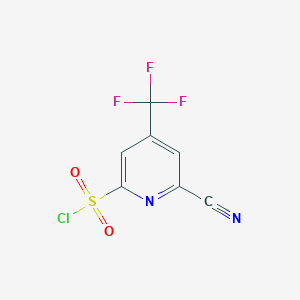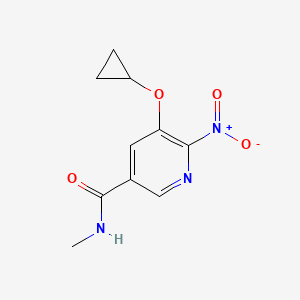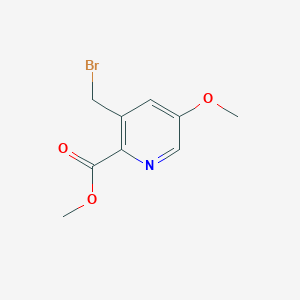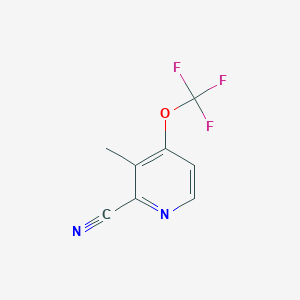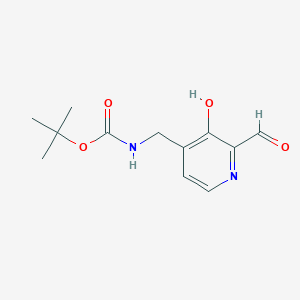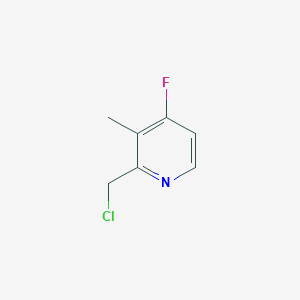
2-(Chloromethyl)-4-fluoro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-fluoro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-3-methylpyridine typically involves the chloromethylation of 4-fluoro-3-methylpyridine. One common method includes the reaction of 4-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0 to 10°C to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of triphosgene as a chlorinating agent in the presence of a solvent like toluene can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 4-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(chloromethyl)-4-fluoro-3-methylpiperidine.
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Acts as a probe for studying biological processes involving pyridine derivatives.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.
2-(Chloromethyl)-4-fluoropyridine: Lacks the methyl group, which can affect its steric interactions with biological targets.
2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, potentially altering its electronic properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-3-methylpyridine is unique due to the presence of both the fluorine and methyl groups, which can enhance its chemical reactivity and binding properties. The combination of these substituents allows for fine-tuning of the compound’s physicochemical and biological properties, making it a versatile tool in various research and industrial applications .
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 |
InChI Key |
KOYRDLRYWDIYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


